REACTION_CXSMILES
|
[CH:1]([CH:4]1[O:8][CH2:7][CH2:6][O:5]1)([CH3:3])[CH3:2].[CH2:9](O)CO>[Pd]>[CH2:4]([O:5][CH:6]([CH3:9])[CH2:7][OH:8])[CH:1]([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1OCCO1
|
Name
|
stainless steel
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the autoclave was sealed
|
Type
|
TEMPERATURE
|
Details
|
Pressure was maintained through the duration of the experiment
|
Type
|
TEMPERATURE
|
Details
|
the autoclave was cooled
|
Type
|
FILTRATION
|
Details
|
its contents filtered
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |